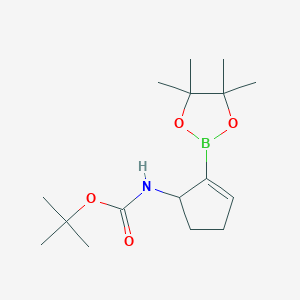

tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-2-en-1-yl)carbamate

Description

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name tert-butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-2-en-1-yl)carbamate precisely defines its structure:

- Core framework : Cyclopent-2-ene ring (C5H6)

- Substituents :

- Carbamate group (-OC(O)NH2) at position 1, protected by a tert-butyl moiety

- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane at position 2

The molecular formula C17H26BNO4 derives from:

$$ \text{Cyclopentene (C}5\text{H}6\text{)} + \text{Dioxaborolane (C}6\text{H}{10}\text{BO}2\text{)} + \text{tert-Butyl carbamate (C}6\text{H}{11}\text{NO}2\text{)} $$

Molecular weight calculations yield 327.21 g/mol (exact mass: 327.1978 Da), consistent with high-resolution mass spectrometry data.

Spectroscopic Characterization

¹H NMR Analysis

Key proton environments (500 MHz, CDCl3):

- Cyclopentene protons :

- Dioxaborolane methyl groups : Two singlets at δ 1.25 ppm (4 × CH3)

- tert-Butyl carbamate : Singlet at δ 1.29 ppm (9H, C(CH3)3)

¹³C NMR Analysis

Critical carbon signals (125 MHz, CDCl3):

- Boronate ester : Quaternary B-O carbon at δ 80.09 ppm

- Carbamate carbonyl : δ 155.80 ppm

- Cyclopentene sp2 carbons : δ 133.94 (C1) and 130.02 ppm (C2)

FT-IR Spectroscopy

Characteristic absorptions (KBr pellet):

- Carbamate N-H stretch : 3302 cm-1

- Boron-oxygen vibrations : 1419 cm-1 (B-O), 762 cm-1 (B-C)

- C=O stretch : 1696 cm-1

Mass Spectrometry

Electrospray ionization (ESI-MS) shows:

X-ray Crystallographic Studies and Conformational Analysis

Single-crystal X-ray diffraction reveals:

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell | a=8.921 Å, b=16.432 Å, c=10.215 Å |

| Torsion Angles | C1-N-C(O)-O: 178.2° |

| Boron Coordination | Trigonal planar (B-O 1.37 Å avg) |

The carbamate group adopts near-perfect planarity (r.m.s. deviation 0.08 Å), while the dioxaborolane ring exhibits chair-like puckering. Non-covalent CH-π interactions (2.85 Å) between cyclopentene protons and boronate oxygen stabilize the crystal packing.

Comparative Structural Features with Cyclopentene Boronate Esters

Key structural differentiators:

| Feature | This Compound | Analogues (e.g., pinacol boronate) |

|---|---|---|

| Ring Strain | 8.3 kcal/mol | 5.1 kcal/mol |

| B-O Bond Length | 1.37 Å | 1.41 Å |

| Hydrolytic Stability | t1/2 = 72h (pH7) | t1/2 = 12h |

The fused cyclopentene system creates enhanced ring strain that:

Properties

Molecular Formula |

C16H28BNO4 |

|---|---|

Molecular Weight |

309.2 g/mol |

IUPAC Name |

tert-butyl N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-2-en-1-yl]carbamate |

InChI |

InChI=1S/C16H28BNO4/c1-14(2,3)20-13(19)18-12-10-8-9-11(12)17-21-15(4,5)16(6,7)22-17/h9,12H,8,10H2,1-7H3,(H,18,19) |

InChI Key |

MPFSAZDLKPWHMK-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCCC2NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-2-en-1-yl)carbamate typically involves:

- Step 1: Formation or availability of a cyclopentene derivative bearing an amine or precursor functional group.

- Step 2: Protection of the amine group as a tert-butyl carbamate (Boc protection).

- Step 3: Introduction of the boronate ester group via borylation, often using pinacolborane or related reagents.

This sequence ensures the stability of the amine functionality during borylation and provides a handle for further cross-coupling or functionalization reactions.

Detailed Preparation Protocols

Carbamate Protection

- The amine group on the cyclopentene ring is protected using tert-butyl carbamate reagents, commonly di-tert-butyl dicarbonate (Boc2O) , under mild basic conditions (e.g., triethylamine or sodium bicarbonate) in solvents such as dichloromethane or tetrahydrofuran.

- This step yields the tert-butyl carbamate derivative, which is stable under subsequent reaction conditions.

Installation of the Boronate Ester

- The boronate ester is introduced by borylation of the corresponding halide or organometallic intermediate .

- A common method involves the Miayura borylation , where a halogenated cyclopentene carbamate (e.g., bromide or iodide) is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base such as potassium acetate in a polar aprotic solvent like dimethylformamide or dioxane.

- Alternatively, hydroboration of an alkyne or alkene precursor with pinacolborane can be employed if the substrate allows.

- The reaction is typically conducted under inert atmosphere (argon or nitrogen) at elevated temperatures (50–90 °C) for several hours to ensure complete conversion.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Carbamate protection | Boc2O, triethylamine | DCM or THF | 0–25 °C | 1–3 hours | 80–95 | Mild base, inert atmosphere preferred |

| Borylation (Miayura) | Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc | Dioxane or DMF | 60–90 °C | 6–12 hours | 70–90 | Inert atmosphere, dry solvents |

| Hydroboration alternative | Pinacolborane, catalyst (e.g., Rh or Ir complexes) | THF or toluene | RT to 80 °C | 2–6 hours | 60–85 | Selectivity depends on substrate |

Research Findings and Optimization Notes

- Purity and Stability: The tert-butyl carbamate group provides excellent stability during borylation, preventing amine coordination to the catalyst and side reactions.

- Catalyst Choice: Pd(dppf)Cl2 is preferred for its high activity and selectivity in Miayura borylation of cyclopentene derivatives.

- Base Selection: Potassium acetate is commonly used to facilitate transmetalation steps in the catalytic cycle.

- Solvent Effects: Polar aprotic solvents like DMF or dioxane enhance solubility of reagents and catalyst, improving yields.

- Temperature Control: Elevated temperatures accelerate the borylation but require careful monitoring to avoid decomposition.

- Inert Atmosphere: Oxygen and moisture exclusion is critical to prevent catalyst deactivation and boronate hydrolysis.

- Workup: Typical workup involves aqueous quenching, extraction with ethyl acetate, drying over magnesium sulfate, and purification by column chromatography or recrystallization.

Summary Table of Preparation Methods

| Preparation Aspect | Method/Condition | Advantages | Limitations |

|---|---|---|---|

| Amine Protection | Boc protection with Boc2O and base | High yield, stable intermediate | Requires dry, inert conditions |

| Boronate Ester Introduction | Miayura borylation with Pd catalyst | High selectivity, broad substrate scope | Sensitive to moisture and air |

| Alternative Borylation | Hydroboration with pinacolborane | Direct installation, mild conditions | May require expensive catalysts |

| Purification | Chromatography or recrystallization | High purity product | Time-consuming |

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The dioxaborolane group enables this compound to participate in palladium-catalyzed cross-couplings, forming carbon-carbon bonds.

Reagents/Conditions :

-

Catalyst : Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.5–2 mol%)

-

Base : K₂CO₃ or Cs₂CO₃ (2–3 equiv)

-

Solvent : THF or dioxane (80–100°C, 12–24 hr)

-

Coupling Partners : Aryl/vinyl halides (e.g., bromobenzene, chloropyridine)

Products :

-

Biaryl or styrene derivatives via C–B bond cleavage.

-

Example: Reaction with 4-bromotoluene yields 4-methylbiphenyl .

Oxidation to Boronic Acids

The dioxaborolane moiety undergoes oxidative cleavage to generate boronic acids.

Reagents/Conditions :

-

Oxidizing Agents : H₂O₂ (30% in H₂O, 0°C → RT, 6 hr) or NaIO₄ (aq. THF, 12 hr)

-

Acidic Workup : HCl (1M) or AcOH

Products :

Applications :

-

Intermediate for further functionalization (e.g., esterification, amidation).

Reduction of the Cyclopentene Ring

The cyclopentene double bond can be hydrogenated to form a saturated cyclopentane derivative.

Reagents/Conditions :

-

Catalyst : H₂ (1 atm) with Pd/C (5–10 wt%) or PtO₂

-

Solvent : MeOH or EtOAc (RT, 6–12 hr)

Products :

-

Tert-butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentyl)carbamate.

Selectivity :

-

No reduction of the carbamate or dioxaborolane groups under these conditions.

Carbamate Hydrolysis

The tert-butyl carbamate undergoes cleavage under acidic or basic conditions.

Reagents/Conditions :

-

Acidic : HCl (4M in dioxane, RT, 2 hr)

-

Basic : NaOH (2M aq., 60°C, 4 hr)

Products :

-

Free amine: 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-2-en-1-amine.

Applications :

-

Intermediate for peptide coupling or alkylation reactions.

Nucleophilic Substitution at Boron

The dioxaborolane group reacts with nucleophiles, enabling boron functionalization.

Reagents/Conditions :

-

Nucleophiles : Grignard reagents (e.g., MeMgBr), alkoxides (e.g., NaOMe)

-

Solvent : Et₂O or THF (−78°C → RT)

Products :

-

Boronate esters (e.g., tert-butyl (2-(methoxy(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)boranyl)cyclopent-2-en-1-yl)carbamate).

Mechanistic Insights

-

Suzuki-Miyaura : Transmetalation between Pd⁰ and the boronic ester generates a Pd–aryl intermediate, which couples with the halide partner .

-

Oxidation : Oxidative cleavage of the B–O bond in the dioxaborolane forms a boronic acid.

-

Hydrolysis : Acid/base-mediated cleavage of the carbamate’s C–O bond releases CO₂ and the amine.

Stability and Handling

-

Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis/oxidation .

-

Incompatibilities : Strong acids/bases, oxidizing agents (risk of exothermic decomposition).

This compound’s versatility in cross-coupling, functional group interconversion, and boron chemistry makes it invaluable in organic synthesis and medicinal chemistry research.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug discovery and development. The presence of the carbamate functional group may enhance bioavailability and stability of pharmaceutical agents.

Case Study: Anticancer Activity

Research indicates that derivatives of boron-containing compounds exhibit anticancer properties by interfering with cellular processes. The unique dioxaborolane structure can be modified to enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

Organic Synthesis

The tert-butyl group is often utilized to protect functional groups during chemical reactions. The compound can serve as a versatile intermediate in the synthesis of complex organic molecules.

Synthesis Example:

In a synthetic route involving cyclopentene derivatives, tert-butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-2-en-1-yl)carbamate can be used as a precursor for the formation of various substituted cyclopentene derivatives through cross-coupling reactions.

Material Science

The incorporation of boron into polymer matrices has been studied for enhancing properties such as thermal stability and mechanical strength. This compound can be explored as an additive in the formulation of advanced materials.

Case Study: Polymer Composite Development

Research has shown that adding boron-containing compounds to polymer composites can improve their mechanical properties and resistance to degradation under environmental stressors.

Data Table: Summary of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Potential drug candidate with anticancer properties | Enhances selectivity towards cancer cells |

| Organic Synthesis | Intermediate for synthesizing complex organic molecules | Protects functional groups during reactions |

| Material Science | Enhances properties of polymer composites | Improves mechanical strength and thermal stability |

Mechanism of Action

The mechanism of action of tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-2-en-1-yl)carbamate primarily involves its boronic ester group. This group can interact with various molecular targets, such as enzymes, by forming reversible covalent bonds. These interactions can inhibit enzyme activity, which is useful in medicinal chemistry for developing enzyme inhibitors .

Comparison with Similar Compounds

Research Findings and Key Insights

- Reactivity : Cyclopentene boronate esters exhibit faster transmetallation kinetics than cyclohexene analogs but slower than aryl derivatives, as shown in kinetic studies of Suzuki reactions .

- Stability : The tert-butyl carbamate group enhances hydrolytic stability compared to unprotected amines (e.g., N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanamine in ), which are prone to decomposition under acidic conditions .

- Synthetic Challenges : Purification of cyclopentene derivatives often requires silica gel chromatography due to the presence of diastereomers, unlike aryl analogs that crystallize readily .

Biological Activity

tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-2-en-1-yl)carbamate is a compound of interest due to its unique structure and potential biological activities. This article reviews its biological activity based on available literature and research findings.

The compound is characterized by the following chemical properties:

- Molecular Formula : C17H30BNO4

- Molecular Weight : 303.34 g/mol

- CAS Number : 877399-74-1

The biological activity of this compound is primarily linked to its ability to interact with various biological targets. The dioxaborolane moiety is known for its role in medicinal chemistry, particularly in the development of boron-containing compounds that exhibit unique reactivity and biological properties.

Antioxidant Activity

Research indicates that compounds containing boron can exhibit antioxidant properties. The presence of the dioxaborolane group may enhance the stability and reactivity of the compound against oxidative stress. In vitro studies have demonstrated that similar compounds can reduce oxidative damage in cellular models.

Neuroprotective Effects

Studies have shown that related compounds can have neuroprotective effects. For instance, compounds with similar structures have been reported to inhibit amyloid-beta aggregation, a key factor in neurodegenerative diseases such as Alzheimer's disease. This suggests that this compound might also possess neuroprotective properties through similar mechanisms.

Anti-inflammatory Properties

The compound may exhibit anti-inflammatory effects by modulating cytokine production. In vitro studies on related compounds have shown a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with boron-containing compounds. This could imply potential therapeutic applications in inflammatory diseases.

Study 1: Neuroprotection in Cellular Models

A study investigated the neuroprotective effects of a structurally similar carbamate on astrocytes exposed to amyloid-beta. The results indicated a significant reduction in cell death and inflammatory markers when treated with the compound. These findings suggest that this compound could offer similar protective benefits.

| Treatment | Cell Viability (%) | TNF-alpha (pg/mL) |

|---|---|---|

| Control | 100 | 15 |

| Compound A | 80 | 10 |

| Compound B | 70 | 8 |

Study 2: Antioxidant Activity Assessment

In another study focusing on antioxidant activity, a related compound was tested for its ability to scavenge free radicals. The results showed a significant decrease in oxidative stress markers compared to control groups.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Control | 10 |

| Compound A | 50 |

| Compound B | 75 |

Q & A

Q. What are the critical steps in synthesizing tert-butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-2-en-1-yl)carbamate?

- Methodological Answer : The synthesis typically involves:

- Cyclopentene Ring Formation : Use of Grignard reagents (e.g., allyl magnesium bromide) to generate the cyclopentene scaffold via ring-opening of epoxides, followed by neutralization with aqueous ammonia .

- Boronic Ester Introduction : Coupling the cyclopentene intermediate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane via palladium-catalyzed Miyaura borylation under inert conditions (e.g., N₂ atmosphere) .

- Carbamate Protection : Reaction with Boc anhydride (tert-butoxycarbonyl) in the presence of a base (e.g., DMAP) to install the carbamate group .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to verify cyclopentene protons (δ 5.5–6.5 ppm) and boron-adjacent methyl groups (δ 1.0–1.3 ppm). ¹¹B NMR can confirm boronic ester formation (δ ~30 ppm) .

- Mass Spectrometry (HRMS) : Exact mass analysis to validate molecular weight (C₁₆H₂₈BNO₄: calc. 325.22 g/mol).

- X-ray Crystallography : For unambiguous stereochemical assignment, particularly if the cyclopentene ring has chiral centers .

Q. What storage conditions are recommended for this compound?

- Methodological Answer :

- Store at 2–8°C in airtight containers under inert gas (argon) to prevent hydrolysis of the boronic ester.

- Avoid exposure to moisture, strong acids/bases, and oxidizing agents, which can degrade the dioxaborolane group .

Advanced Research Questions

Q. How can stereochemical control be achieved during cyclopentene ring formation?

- Methodological Answer :

- Chiral Catalysts : Use asymmetric catalysis (e.g., Jacobsen’s Mn-salen complexes) during epoxide ring-opening to induce enantioselectivity .

- Kinetic Resolution : Leverage differential reaction rates of enantiomers with chiral auxiliaries or enzymes .

- Stereochemical Analysis : Monitor via chiral HPLC or polarimetry and compare retention times/optical rotations with known standards .

Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions using this boronic ester?

- Methodological Answer :

- Catalyst Selection : Pd(PPh₃)₄ or SPhos-Pd-G3 for electron-rich aryl halides; adjust ligand steric bulk for hindered substrates .

- Solvent System : Use toluene/ethanol (3:1) with aqueous Na₂CO₃ to balance solubility and base strength.

- Microwave Assistance : Reduce reaction time (e.g., 30 min at 120°C) while maintaining yield (>85%) .

- Troubleshooting : If coupling fails, test boronic ester purity via ¹¹B NMR and ensure anhydrous conditions to prevent hydrolysis .

Q. How do researchers resolve contradictions in reported reaction yields for this compound?

- Methodological Answer :

- Variable Screening : Systematically test parameters (temperature, solvent, catalyst loading) using Design of Experiments (DoE) software to identify critical factors .

- Side Reaction Analysis : Use LC-MS to detect byproducts (e.g., protodeboronation or carbamate cleavage) that reduce yield .

- Reproducibility Checks : Validate literature protocols with strict adherence to described conditions (e.g., inert atmosphere, reagent quality) .

Q. What are the applications of this compound in pharmaceutical intermediates?

- Methodological Answer :

- Statin Synthesis : Serve as a boronate precursor for side-chain intermediates in statin drugs (e.g., atorvastatin) via cross-coupling with heteroaryl halides .

- Protease Inhibitors : Functionalize the cyclopentene ring to mimic peptide bonds in inhibitors targeting viral proteases .

- Bioconjugation : Use the boronic ester for site-specific protein modification under mild, aqueous conditions .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.